

A Comparative Spectroscopic Analysis of 1-Phenylcyclopropan-1-ol and Related Compounds

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Phenylcyclopropan-1-ol with structurally related compounds: cyclopropanol, 1-methylcyclopropan-1-ol, and phenylcyclopropane. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on

This guide provides a detailed comparison of the spectroscopic data for 1-

experimental data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **1-Phenylcyclopropan-1-ol** and its analogs, highlighting the influence of the phenyl and hydroxyl substituents on the cyclopropyl ring.

¹H NMR Spectral Data



Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1- Phenylcycloprop an-1-ol	7.20-7.40	m	5H	Ar-H
2.50 (approx.)	S	1H	-OH	
1.10-1.30	m	2H	-CH ₂ - (cyclopropyl)	
0.90-1.10	m	2H	-CH ₂ - (cyclopropyl)	
Cyclopropanol	3.30-3.40	m	1H	-CH-OH
2.50 (approx.)	S	1H	-OH	
0.60-0.80	m	2H	-CH ₂ -	
0.30-0.50	m	2H	-CH ₂ -	
1- Methylcycloprop an-1-ol	2.50 (approx.)	S	1H	-OH
1.30	S	3H	-СН₃	
0.60-0.80	m	2H	-CH ₂ -	
0.30-0.50	m	2H	-CH ₂ -	
Phenylcycloprop ane	7.10-7.35	m	5H	Ar-H
1.85-1.95	m	1H	Ar-CH-	
0.85-0.95	m	2H	-CH ₂ -	
0.60-0.70	m	2H	-CH ₂ -	

¹³C NMR Spectral Data



Compound	Chemical Shift (δ) ppm	Assignment
1-Phenylcyclopropan-1-ol	145.0 (approx.)	Ar-C (quaternary)
128.5, 127.0, 125.0	Ar-CH	
55.0 (approx.)	C-OH	_
15.0 (approx.)	-CH ₂ - (cyclopropyl)	_
Cyclopropanol	50.1	CH-OH
12.5	-CH ₂ -	
1-Methylcyclopropan-1-ol	52.0 (approx.)	C-OH
25.0 (approx.)	-CH₃	
18.0 (approx.)	-CH ₂ -	_
Phenylcyclopropane	143.9	Ar-C (quaternary)
128.3, 125.9, 125.5	Ar-CH	
16.1	Ar-CH-	_
9.0	-CH ₂ -	_

IR Spectral Data



Compound	Absorption (cm ⁻¹)	Functional Group
1-Phenylcyclopropan-1-ol	3400 (broad)	O-H stretch
3080, 3010	C-H stretch (aromatic, cyclopropyl)	
1600, 1490	C=C stretch (aromatic)	_
1020	C-O stretch	_
Cyclopropanol	3350 (broad)	O-H stretch
3080, 3000	C-H stretch (cyclopropyl)	_
1030	C-O stretch	
1-Methylcyclopropan-1-ol	3350 (broad)	O-H stretch
3080, 2980	C-H stretch (cyclopropyl, methyl)	
1040	C-O stretch	_
Phenylcyclopropane	3080, 3010	C-H stretch (aromatic, cyclopropyl)
1605, 1495	C=C stretch (aromatic)	

Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1-Phenylcyclopropan-1-ol	134	119, 105, 91, 77
Cyclopropanol	58	57, 43, 29
1-Methylcyclopropan-1-ol	72	57, 43
Phenylcyclopropane	118	117, 103, 91, 77

Experimental Protocols



The data presented in this guide are typically acquired using standard spectroscopic techniques. The general procedures are outlined below.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Approximately 5-25 mg of the solid sample (for ¹H NMR) or a quantity sufficient to create a saturated solution (for ¹³C NMR) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm). The solution must be free of any solid particles to ensure good spectral resolution.[1]
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum by removing C-H coupling.[2] This requires a larger number of scans due to the low natural abundance of the ¹³C isotope.[1][3]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
 the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
 referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the
 relative number of protons.

Infrared (IR) Spectroscopy

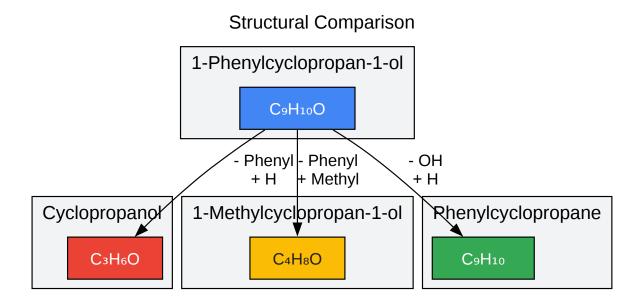
- Sample Preparation: For liquid samples, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4] Solid samples can be analyzed as a KBr pellet, where a small amount of the sample is ground with KBr powder and pressed into a transparent disk.[5]
 Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (a mineral oil) and placing the resulting paste between salt plates.[5]
- Data Acquisition: A background spectrum of the empty sample holder (or the salt plates with Nujol for a mull) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument measures the transmittance of infrared radiation through the sample at different wavenumbers.
- Data Processing: The final spectrum is typically presented as a plot of percent transmittance versus wavenumber (cm⁻¹).



Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
 For volatile compounds, this is often done via a gas chromatograph (GC-MS) or by direct injection.
- Ionization: The sample molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.[6] This process forms a molecular ion (M+) and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]
- Detection: An electron multiplier detects the ions, and the signal is amplified. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations Structural Comparison of Compounds

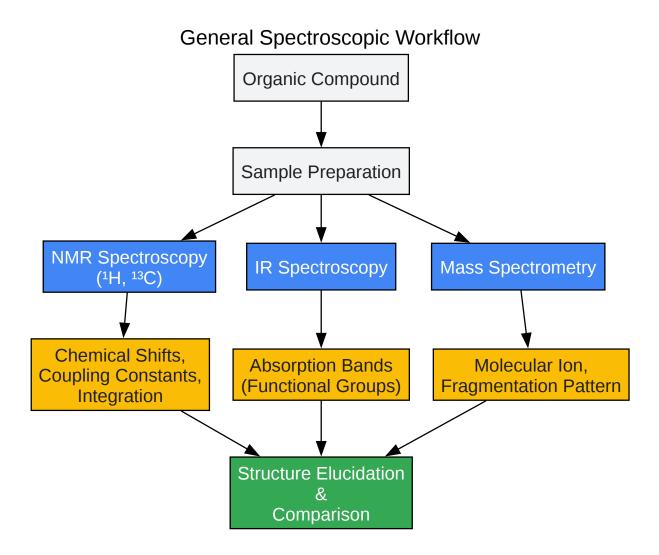


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Caption: Structural relationships between the analyzed compounds.



General Workflow of Spectroscopic Analysis



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Caption: A generalized workflow for spectroscopic analysis of organic compounds.

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